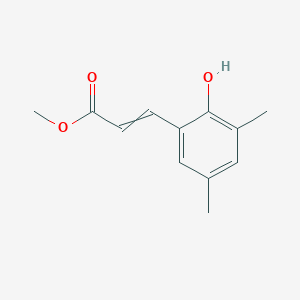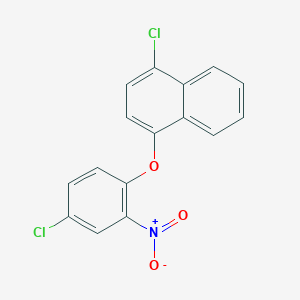
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene is an organic compound characterized by its complex aromatic structure. It consists of a naphthalene ring substituted with a chloro group and a phenoxy group, which itself is substituted with a chloro and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene typically involves the reaction of 1-chloronaphthalene with 4-chloro-2-nitrophenol in the presence of a base. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloronaphthalene, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chloro groups.
Reduction: Formation of 1-Chloro-4-(4-chloro-2-aminophenoxy)naphthalene.
Oxidation: Formation of quinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the chloro groups can undergo substitution reactions. These interactions can affect biological pathways, making the compound a potential candidate for drug development and other applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-4-(4-fluoro-2-nitrophenoxy)naphthalene
- 1-Chloro-4-(4-bromo-2-nitrophenoxy)naphthalene
- 1-Chloro-4-(4-methyl-2-nitrophenoxy)naphthalene
Comparison: 1-Chloro-4-(4-chloro-2-nitrophenoxy)naphthalene is unique due to the presence of two chloro groups and a nitro group, which confer distinct reactivity and stability. Compared to its analogs with different substituents (e.g., fluoro, bromo, methyl), it exhibits different chemical and physical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
132606-10-1 |
|---|---|
Molekularformel |
C16H9Cl2NO3 |
Molekulargewicht |
334.1 g/mol |
IUPAC-Name |
1-chloro-4-(4-chloro-2-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H9Cl2NO3/c17-10-5-7-16(14(9-10)19(20)21)22-15-8-6-13(18)11-3-1-2-4-12(11)15/h1-9H |
InChI-Schlüssel |
HRBSACNWDUIFBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


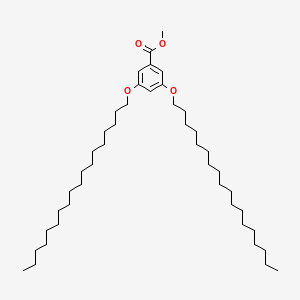
![5'-O-{Hydroxy[(morpholin-4-yl)oxy]phosphoryl}uridine](/img/structure/B14265763.png)
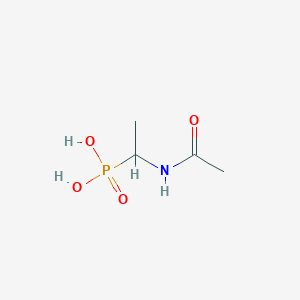

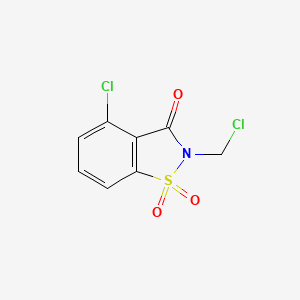
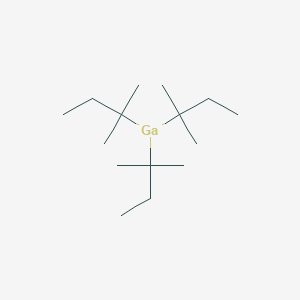
![N-[2-(2-Butoxyethoxy)ethyl]-N-butyl-N-methylbutan-1-aminium iodide](/img/structure/B14265777.png)

![5-{2-[3-(Benzyloxy)-4-methoxyphenyl]ethenyl}-1,2-oxazole](/img/structure/B14265788.png)
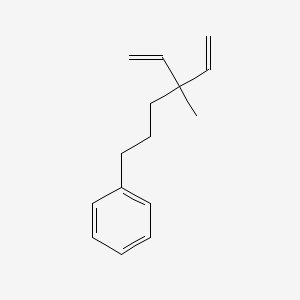

![Pyridinium, 4-(dimethoxymethyl)-1-[2-(1H-indol-3-yl)ethyl]-, bromide](/img/structure/B14265810.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
